3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride
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Overview
Description
3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride is a chemical compound with a complex structure that includes an imidazolium core and multiple ethoxy groups
Preparation Methods
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazolium core can be reduced under specific conditions to form imidazoline derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles such as bromide, iodide, or acetate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium bromide (NaBr) or sodium acetate (NaOAc) in polar solvents are typically employed.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Imidazoline derivatives.
Substitution: Corresponding halides or acetates.
Scientific Research Applications
3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential as an antimicrobial agent and in drug delivery systems.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with specific molecular targets. The imidazolium core can interact with nucleophilic sites on enzymes or proteins, leading to inhibition or modulation of their activity. The ethoxy groups enhance the solubility and bioavailability of the compound, facilitating its transport and interaction within biological systems .
Comparison with Similar Compounds
Similar Compounds
Tetraethylene glycol p-toluenesulfonate: Similar structure with multiple ethoxy groups but different functional groups.
2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone: Contains hydroxyethoxy groups but has a different core structure.
Uniqueness
3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to its imidazolium core combined with multiple ethoxy groups, providing a balance of reactivity and solubility. This combination makes it particularly useful in applications requiring both stability and reactivity .
Properties
CAS No. |
444723-72-2 |
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Molecular Formula |
C10H21ClN2O3 |
Molecular Weight |
252.74 g/mol |
IUPAC Name |
2-[2-[2-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)ethoxy]ethoxy]ethanol;chloride |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-11-2-3-12(10-11)4-6-14-8-9-15-7-5-13;/h2-3,13H,4-10H2,1H3;1H |
InChI Key |
SCWJFMVFZINDOB-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+]1CN(C=C1)CCOCCOCCO.[Cl-] |
Origin of Product |
United States |
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